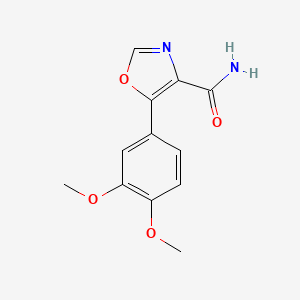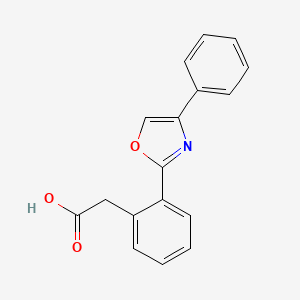
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-: is a chemical compound with the molecular formula C17H13NO3 It is known for its unique structure, which includes a benzene ring, an acetic acid group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- typically involves the reaction of benzeneacetic acid with 4-phenyl-2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biology, this compound is investigated for its potential biological activity. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: In medicine, Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions, such as inflammation or cancer.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it valuable for the development of new materials and products.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: Similar structure but lacks the oxazole ring.
Benzoxazole: Contains the oxazole ring but lacks the benzeneacetic acid group.
2-Phenyl-2-oxazoline: Similar structure but with different functional groups.
Uniqueness: Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is unique due to its combination of a benzene ring, acetic acid group, and oxazole ring
Propriétés
Numéro CAS |
104907-28-0 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO3/c19-16(20)10-13-8-4-5-9-14(13)17-18-15(11-21-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20) |
Clé InChI |
BQZMPBIXAGBCHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



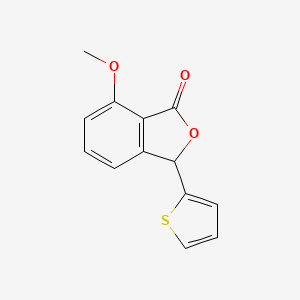

![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
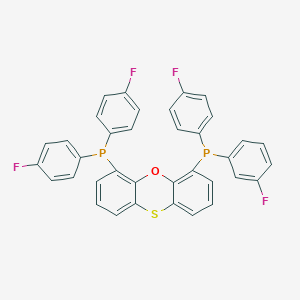
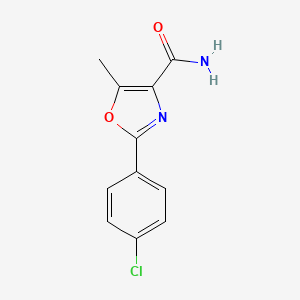
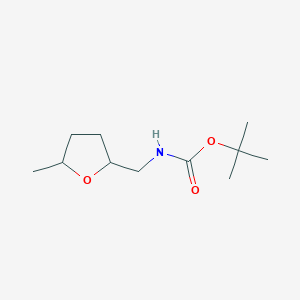
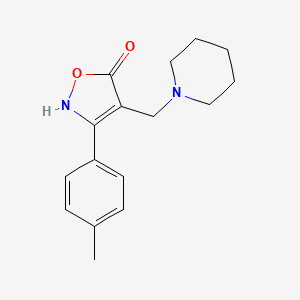
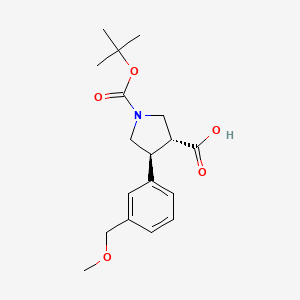

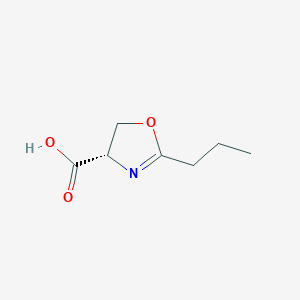
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
